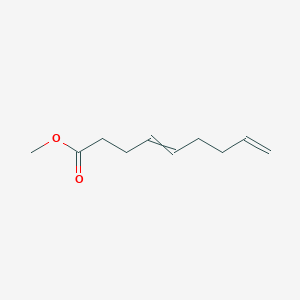
Methyl nona-4,8-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl nona-4,8-dienoate is an organic compound with the molecular formula C10H16O2 It is an ester derived from nona-4,8-dienoic acid and methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl nona-4,8-dienoate can be synthesized through several methods, including:
Esterification: This involves the reaction of nona-4,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Transesterification: This method involves the exchange of the ester group of an existing ester with methanol. Catalysts such as sodium methoxide or potassium hydroxide are commonly used to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Methyl nona-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong bases in methanol.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl nona-4,8-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with conjugated systems.
Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of methyl nona-4,8-dienoate involves its interaction with various molecular targets. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its ester group can undergo hydrolysis to release nona-4,8-dienoic acid, which may have biological activity.
Comparación Con Compuestos Similares
Methyl nona-4,8-dienoate can be compared with other similar compounds such as:
Methyl 4,8-decadienoate: This compound has a similar structure but with an additional carbon atom in the chain. It shares similar reactivity and applications.
Methyl 4,8-hexadienoate: This compound has a shorter carbon chain and different reactivity due to the position of the double bonds.
Uniqueness
This compound is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical and physical properties
Propiedades
Número CAS |
80685-78-5 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
methyl nona-4,8-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3,6-7H,1,4-5,8-9H2,2H3 |
Clave InChI |
PVOFXJJZEVQDMR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC=CCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{2-[4-(Dimethylamino)phenyl]hydrazinyl}cyclohexa-3,5-diene-1,2-dione](/img/structure/B14426791.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)
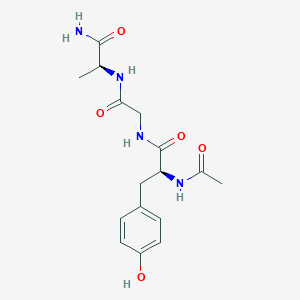
![Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B14426815.png)
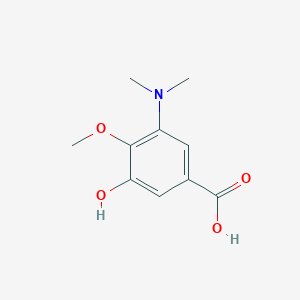
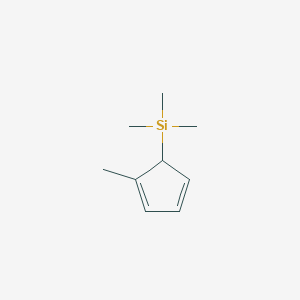
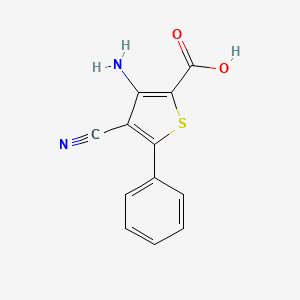
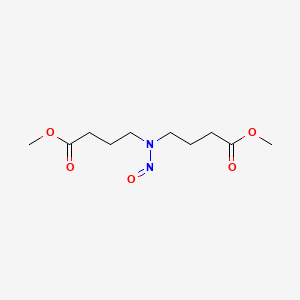
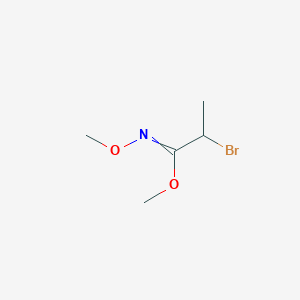
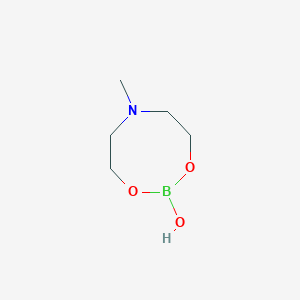
![(E,E)-1,1'-(1,4-Phenylene)bis[(4-methylphenyl)diazene]](/img/structure/B14426861.png)


